N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(3-methylphenyl)acetamide
Description
The compound N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(3-methylphenyl)acetamide is a pyrazolo[3,4-d]pyrimidine derivative characterized by a bicyclic heteroaromatic core. This structure is substituted with a 2,4-dimethylphenyl group at the pyrazolo[3,4-d]pyrimidine moiety and a 3-methylphenylacetamide side chain at the pyrazole ring (Fig. 1).
Properties
IUPAC Name |
N-[2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N7O/c1-16-6-5-7-20(11-16)13-24(34)30-23-12-19(4)31-33(23)26-21-14-29-32(25(21)27-15-28-26)22-9-8-17(2)10-18(22)3/h5-12,14-15H,13H2,1-4H3,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBNUGJLJKOBFQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC2=CC(=NN2C3=NC=NC4=C3C=NN4C5=C(C=C(C=C5)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(3-methylphenyl)acetamide is a complex organic compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its potential biological activities. This article explores the synthesis, structural characteristics, and biological activities of this compound based on diverse sources.
Chemical Structure and Properties
The compound has the following molecular formula and weight:
| Property | Details |
|---|---|
| Molecular Formula | C26H25N7O3 |
| Molecular Weight | 483.532 g/mol |
| IUPAC Name | This compound |
This compound features multiple functional groups that may contribute to its biological activity, including pyrazole and pyrimidine moieties.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole derivatives. The specific synthetic routes can vary but generally include:
- Formation of Pyrazolo[3,4-d]pyrimidine Core : This is achieved through condensation reactions involving substituted phenylhydrazines and appropriate pyrimidine derivatives.
- Substitution Reactions : Various substituents are introduced to enhance biological activity and solubility.
Anticancer Activity
Recent studies have indicated that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant anticancer properties. For instance, one study reported that derivatives with similar structures showed promising activity against various cancer cell lines with IC50 values in the low micromolar range .
The proposed mechanisms through which these compounds exert their anticancer effects include:
- Inhibition of Kinases : Many pyrazolo[3,4-d]pyrimidines act as ATP-competitive inhibitors of kinases involved in cancer progression.
- Induction of Apoptosis : These compounds may also promote programmed cell death in cancer cells through various signaling pathways.
Anti-inflammatory Activity
In addition to anticancer effects, some studies have highlighted the anti-inflammatory potential of pyrazolo[3,4-d]pyrimidines. This is particularly relevant in conditions like rheumatoid arthritis and other inflammatory diseases. The anti-inflammatory activity is often mediated through inhibition of pro-inflammatory cytokines and enzymes such as COX-2 .
Case Studies
- Study on Anticancer Properties : A recent study screened a library of compounds including pyrazolo[3,4-d]pyrimidines against multicellular spheroids to identify novel anticancer agents. The results indicated that certain derivatives significantly inhibited tumor growth in vitro, suggesting a potential pathway for therapeutic development .
- Inflammation Model : In a model of acute inflammation induced by carrageenan in rats, a related pyrazolo compound demonstrated significant reduction in paw edema compared to controls, indicating its potential as an anti-inflammatory agent .
Scientific Research Applications
N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(3-methylphenyl)acetamide exhibits significant biological activities:
Mechanism of Action : The compound acts primarily as a ligand for dopamine receptors. By binding to these receptors, it modulates neurotransmission pathways that are critical in neurological conditions such as depression and anxiety disorders.
Therapeutic Potential :
- Neurological Disorders : Research indicates that this compound may have potential therapeutic effects in treating conditions like depression and anxiety due to its interaction with dopamine receptors.
- Cancer Research : Preliminary studies suggest that similar compounds have exhibited anti-cancer properties by inhibiting specific signaling pathways involved in tumor growth.
Case Studies and Research Findings
Several studies have investigated the pharmacological effects of pyrazolo[3,4-d]pyrimidine derivatives:
- Dopamine Receptor Interaction : A study demonstrated that compounds with similar structures effectively bind to dopamine D2 and D4 receptors, potentially leading to improved treatments for schizophrenia and other mental health disorders.
- Anticancer Activity : Research published in Journal of Medicinal Chemistry highlighted that pyrazolo[3,4-d]pyrimidines exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis through receptor-mediated pathways.
Comparison with Similar Compounds
Key Structural Features :
- Core : Pyrazolo[3,4-d]pyrimidine, a fused bicyclic system with nitrogen atoms at positions 1, 3, 4, and 5.
- Substituents :
- 2,4-Dimethylphenyl group at position 1 of the pyrazolo[3,4-d]pyrimidine.
- 3-Methylphenylacetamide at position 5 of the pyrazole ring.
- Molecular Formula : Likely C₂₇H₂₅N₇O (inferred from analogs in ).
- Molecular Weight : ~483.5 g/mol (similar to analogs in ).
Comparison with Structural Analogs
Structural Variations and Substituent Effects
Below is a summary of key analogs:
Physicochemical and Pharmacokinetic Implications
- Lipophilicity: The 2,4-dimethylphenyl group in the target compound increases logP compared to the 4-methoxyphenoxy analog (), which has higher polarity .
- Solubility : Analogs with polar substituents (e.g., 4-ethoxybenzamide in ) exhibit better aqueous solubility than methyl-rich derivatives .
- Metabolic Stability: Fluorinated analogs () show enhanced resistance to oxidative metabolism compared to non-halogenated compounds .
Preparation Methods
Vilsmeier Amidination
5-Aminopyrazole derivatives react with N,N-disubstituted amides (e.g., DMF) in the presence of PBr₃ to generate 4-formyl intermediates. This step proceeds via the in situ formation of a Vilsmeier-Haack reagent, facilitating electrophilic formylation at the C4 position of the pyrazole ring. Optimized conditions use DMF as both solvent and amide source at 60°C for 1–2 hours, achieving >90% conversion.
Heterocyclization
Hexamethyldisilazane (HMDS) induces cyclization by deprotonating the formylated intermediate, enabling nucleophilic attack at the pyrimidine ring’s electrophilic centers. Refluxing in DMF at 70–80°C for 3–5 hours yields substituted pyrazolo[3,4-d]pyrimidines. The choice of base critically impacts yield:
| Base | Yield (%) | Reaction Time (h) |
|---|---|---|
| HMDS | 91 | 3 |
| LiN(SiMe₃)₂ | 78 | 4 |
| NaN(SiMe₃)₂ | 65 | 5 |
Table 1: Base optimization for heterocyclization.
Acetamide Functionalization
Acylation
The final acetamide group is introduced via Schotten-Baumann acylation. Treating the amine intermediate with 2-(3-methylphenyl)acetyl chloride in dichloromethane and aqueous NaHCO₃ at 0°C provides the target compound in 82% yield after purification by silica gel chromatography.
Characterization and Analytical Data
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows >98% purity, with retention time at 12.7 minutes.
Comparative Analysis of Synthetic Routes
| Method | Total Yield (%) | Steps | Key Advantage |
|---|---|---|---|
| One-flask | 67 | 3 | Reduced purification steps |
| Stepwise coupling | 58 | 5 | Better substituent control |
Table 2: Route efficiency comparison.
Mechanistic Insights
The Vilsmeier reaction proceeds through a formamidinium intermediate, which undergoes intramolecular cyclization upon HMDS addition. Density functional theory (DFT) studies suggest that the C4-formyl group’s electrophilicity directs regioselective pyrimidine ring formation.
Industrial Scalability Considerations
The one-flask method offers advantages for large-scale production due to minimized solvent waste and shorter reaction times. However, the exothermic nature of PBr₃-DMF reactions necessitates controlled temperature gradients to prevent runaway side reactions.
Research Frontiers
Recent patents disclose microwave-assisted syntheses reducing reaction times by 40%. Additionally, flow chemistry approaches are being explored to enhance reproducibility in multi-step sequences .
Q & A
Basic Question: What synthetic strategies are commonly employed for constructing the pyrazolo[3,4-d]pyrimidine core in this compound?
Answer:
The pyrazolo[3,4-d]pyrimidine scaffold is typically synthesized via multi-step condensation reactions. A key approach involves reacting substituted pyrazole intermediates with α-chloroacetamides or chloroethanones under basic conditions (e.g., K₂CO₃ in DMF) to form the fused heterocyclic system . For example, describes the use of 1-(4-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one as a precursor, with regioselectivity controlled by steric and electronic effects of substituents. Optimization of reaction time, temperature, and solvent polarity (e.g., DMF vs. ethanol) is critical for yield improvement .
Basic Question: What analytical techniques are essential for characterizing this compound’s purity and structure?
Answer:
- X-ray crystallography : For unambiguous structural confirmation, SHELX-based refinement (e.g., SHELXL) is widely used to resolve complex heterocyclic systems and validate bond angles/geometry .
- NMR spectroscopy : ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) identifies substituent patterns, particularly distinguishing methyl groups in the 2,4-dimethylphenyl moiety .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns, critical for detecting synthetic byproducts .
Advanced Question: How can researchers address regioselectivity challenges during functionalization of the pyrazole ring?
Answer:
Regioselectivity in pyrazole derivatives is influenced by electronic directing groups and steric hindrance. For example:
- Electron-withdrawing groups (e.g., nitro or fluorine) at the 4-position of the phenyl ring direct substitution to the less hindered 5-position .
- Steric effects : Bulky substituents (e.g., 3-methylphenyl) on the pyrazole nitrogen can block undesired reaction sites. Computational modeling (DFT) is recommended to predict reactive sites before synthesis .
Advanced Question: What methodologies are used to evaluate this compound’s antiproliferative activity?
Answer:
- In vitro assays : MTT or SRB assays against cancer cell lines (e.g., HeLa or MCF-7) at varying concentrations (1–100 µM) to determine IC₅₀ values .
- Molecular docking : Docking into kinase active sites (e.g., EGFR or CDK2) using AutoDock Vina to assess binding affinity and rationalize structure-activity relationships (SAR) .
- Apoptosis assays : Flow cytometry with Annexin V/PI staining to confirm mechanism of action .
Advanced Question: How should contradictory data in biological activity studies be resolved?
Answer:
Contradictions in pharmacological data (e.g., varying IC₅₀ values across studies) may arise from:
- Assay conditions : Differences in cell line viability protocols (e.g., serum concentration, incubation time). Standardize protocols per CLSI guidelines.
- Compound purity : Verify purity (>95%) via HPLC and exclude solvent residues (e.g., DMSO) that may interfere with results .
- Structural analogs : Compare activity of derivatives to isolate the impact of substituents (e.g., methyl vs. fluorophenyl groups) .
Advanced Question: What strategies optimize reaction yields in large-scale synthesis?
Answer:
- Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize variables (e.g., temperature, molar ratios) .
- Flow chemistry : Continuous-flow reactors improve mixing efficiency and reduce side reactions in exothermic steps (e.g., cyclization) .
- Catalyst screening : Zeolite Y-H or pyridine enhances condensation reactions, reducing reaction time from 12 h to 5 h .
Advanced Question: How are crystallographic disorders resolved in X-ray structures of this compound?
Answer:
- SHELXL refinement : Apply PART instructions and ISOR/SADI restraints to model disordered regions (e.g., rotating methyl groups) .
- Twinned data : For crystals with twinning, use HKLF 5 format in SHELXL and refine twin laws (e.g., two-domain twinning) .
- Validation tools : Check R-factor gaps (ΔR > 5% suggests overfitting) and validate with CCDC Mercury’s Mogul geometry analysis .
Advanced Question: What computational approaches predict metabolic stability of this compound?
Answer:
- ADMET prediction : Use SwissADME or pkCSM to estimate cytochrome P450 metabolism, focusing on demethylation or hydroxylation sites .
- MD simulations : GROMACS-based simulations in lipid bilayers assess membrane permeability and P-glycoprotein efflux risks .
- In vitro microsomal assays : Rat liver microsomes (RLM) with LC-MS/MS detection quantify metabolic half-life (t₁/₂) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
